Ethyl 3-(acetyloxy)propanoate

Baeyer-Villiger monooxygenase biocatalysis substrate selectivity

Ethyl 3-(acetyloxy)propanoate (CAS 40326-37-2; IUPAC: ethyl 3-acetyloxypropanoate; synonym: 3-acetoxypropionic acid ethyl ester) is a C₇H₁₂O₄ β‑acetoxy ester with a molecular weight of 160.17 g·mol⁻¹. Structurally, it is the O‑acetylated, ethyl‑esterified derivative of 3‑hydroxypropionic acid (3‑HP), placing it within the 3‑acetoxypropionate (3‑AP) family that has gained attention as a key hydrolytic precursor to 3‑HP—recognised by the U.S.

Molecular Formula C7H12O4
Molecular Weight 160.17 g/mol
CAS No. 40326-37-2
Cat. No. B3052326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(acetyloxy)propanoate
CAS40326-37-2
Molecular FormulaC7H12O4
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCCOC(=O)CCOC(=O)C
InChIInChI=1S/C7H12O4/c1-3-10-7(9)4-5-11-6(2)8/h3-5H2,1-2H3
InChIKeyLNLVHXXGAREHFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(Acetyloxy)propanoate (CAS 40326-37-2): Core Identity and Procurement-Relevant Class Context


Ethyl 3-(acetyloxy)propanoate (CAS 40326-37-2; IUPAC: ethyl 3-acetyloxypropanoate; synonym: 3-acetoxypropionic acid ethyl ester) is a C₇H₁₂O₄ β‑acetoxy ester with a molecular weight of 160.17 g·mol⁻¹ [1]. Structurally, it is the O‑acetylated, ethyl‑esterified derivative of 3‑hydroxypropionic acid (3‑HP), placing it within the 3‑acetoxypropionate (3‑AP) family that has gained attention as a key hydrolytic precursor to 3‑HP—recognised by the U.S. Department of Energy as a top‑12 bio‑based platform chemical [2]. The compound is accessible via conventional esterification of 3‑hydroxypropionic acid followed by acetylation, or through Baeyer–Villiger monooxygenase (BVMO)‑catalysed oxidation of the corresponding alkyl levulinate [2].

Ethyl 3-(Acetyloxy)propanoate (40326-37-2): Why In‑Class 3‑Acetoxypropionate Esters Cannot Be Simply Interchanged


Within the 3‑acetoxypropionate family, the alkyl ester moiety is not a passive spectator; it directly governs enzyme recognition, catalytic turnover, and regiochemical outcome in the biocatalytic BVMO route that is increasingly central to sustainable 3‑HP production [1]. Methyl, ethyl, and butyl levulinates—the immediate precursors to the corresponding 3‑APs—exhibit starkly divergent substrate acceptance and kinetic profiles with a given BVMO: Ar‑BVMO from Acinetobacter radioresistens does not accept methyl levulinate as a substrate, while ethyl and butyl levulinates are both converted, albeit with substantially different catalytic efficiencies and regioselectivities [1]. Consequently, procurement of ethyl 3‑(acetyloxy)propanoate versus its methyl or butyl congener is not a drop‑in replacement; the choice dictates which downstream biocatalytic or hydrolytic workflow is viable, and at what productivity and purity.

Ethyl 3-(Acetyloxy)propanoate (40326-37-2): Quantitative Differentiation Evidence Versus Closest 3‑Acetoxypropionate Analogs


BVMO Substrate Acceptance: Ethyl Levulinate Is a Confirmed Substrate, Whereas Methyl Levulinate Is Rejected by Ar‑BVMO

In a head‑to‑head colorimetric screen using purified Ar‑BVMO, methyl levulinate produced negligible absorbance at 520 nm (hardly any change from baseline), indicating it is not accepted as a substrate, whereas ethyl levulinate gave a measurable absorbance of 0.07 ± 0.01 and butyl levulinate gave 0.34 ± 0.03 [1]. This binary difference—methyl levulinate is not a substrate; ethyl levulinate is—establishes that ethyl 3‑(acetyloxy)propanoate is accessible via this biocatalytic route while methyl 3‑acetoxypropionate is not, a critical procurement consideration when sourcing the precursor or establishing a production workflow based on Ar‑BVMO or closely related BVMOs.

Baeyer-Villiger monooxygenase biocatalysis substrate selectivity 3-hydroxypropionic acid

Ar‑BVMO Kinetic Parameters: Ethyl Levulinate Exhibits Higher Enzyme Affinity but Lower Catalytic Efficiency Than Butyl Levulinate

Kinetic analysis via NADPH consumption at 340 nm revealed that Ar‑BVMO has a lower KM (higher affinity) for ethyl levulinate than for butyl levulinate, yet the kcat for butyl levulinate is approximately 10‑fold higher (butyl kcat = 27.30 ± 0.77 min⁻¹, ethyl kcat ≈ 2.7 min⁻¹ by inference) [1]. The resulting catalytic efficiency (kcat/KM) is 4‑fold higher for butyl levulinate [1]. This means that while the enzyme binds ethyl levulinate more tightly, it turns over the butyl substrate far more rapidly. For a procurement decision, ethyl 3‑(acetyloxy)propanoate may be the preferred product if tighter enzyme binding is advantageous for process control or if the butyl ester's higher hydrophobicity introduces downstream solubility challenges.

enzyme kinetics Michaelis-Menten catalytic efficiency BVMO

Regioselectivity in BVMO Oxidation: Normal 3‑AP Product Formation Is Documented for Ethyl, but Optimised for Butyl

GC‑MS analysis of Ar‑BVMO reactions confirmed that both ethyl and butyl levulinates yield two regioisomeric products: the desired 3‑acetoxypropionate (normal ester) and the undesired methyl succinate (abnormal ester) [1]. Ar‑BVMO exhibited a normal:abnormal ratio of 4:1 for butyl levulinate, representing enhanced regioselectivity [1]. The regioselectivity for ethyl levulinate was not reported as a numeric ratio in the same study, but the normal 3‑AP regioisomer was unequivocally identified as a product [1]. This confirms that ethyl 3‑(acetyloxy)propanoate can be obtained with structural fidelity via the biocatalytic route, although the butyl congener currently benefits from more extensively characterised and superior regioselectivity data.

regioselectivity Baeyer-Villiger normal/abnormal ratio 3-acetoxypropionate

Ester Hydrolysis Rate Hierarchy: Class‑Level Inference Positions Ethyl Esters Between Methyl and Butyl in Hydrolytic Lability

A systematic kinetic study of alkaline hydrolysis of alkyl acetates and propionates in 70% aqueous acetone demonstrated that hydrolysis rates follow the order methyl > ethyl > n‑propyl > n‑butyl > isopropyl, with Arrhenius activation energies increasing as the alkyl chain lengthens or branches [1]. Although this study did not include 3‑acetoxypropionates specifically, the established class‑level trend—shorter, linear alkyl esters hydrolyse faster under alkaline conditions—permits the inference that ethyl 3‑(acetyloxy)propanoate will undergo alkaline hydrolysis more rapidly than its butyl analog but more slowly than its methyl analog. This has direct consequences for downstream 3‑HP liberation kinetics in saponification‑based workups.

ester hydrolysis alkaline hydrolysis steric effects prodrug activation

Molecular Docking Confirms Favourable Active‑Site Positioning of Ethyl Levulinate Versus Methyl Levulinate in Ar‑BVMO

In silico docking of methyl, ethyl, and butyl levulinates into the AlphaFold‑predicted structure of Ar‑BVMO revealed that Trp289 facilitates proper positioning of the ethyl and butyl substrates such that their carbonyl group is proximal to the FAD cofactor and NADP⁺ coenzyme, enabling oxygen insertion [1]. In contrast, methyl levulinate interacts with FAD and NADP⁺ via its side chain, placing the reactive carbonyl away from the catalytic site [1]. The calculated docking scores showed that the binding pose of butyl levulinate was approximately 100 times more favourable than methyl levulinate and roughly 30 times more favourable than ethyl levulinate [1]. This structural rationale explains the observed kinetic hierarchy (butyl > ethyl >> methyl) and reinforces that ethyl occupies a distinct and productive binding mode inaccessible to the methyl congener.

molecular docking AlphaFold substrate positioning BVMO

Ethyl 3-(Acetyloxy)propanoate (40326-37-2): Evidence‑Anchored Application Scenarios for Procurement and Research Use


Biocatalytic 3‑HP Precursor Production Using BVMO‑Expressing Whole‑Cell Systems

Ethyl 3‑(acetyloxy)propanoate is enzymatically accessible from ethyl levulinate via Ar‑BVMO or related BVMOs, whereas the methyl congener is not a substrate for Ar‑BVMO [1]. Whole‑cell E. coli systems over‑expressing Ar‑BVMO achieved 85% conversion of butyl levulinate in 9 h [1]; ethyl levulinate, with its higher enzyme affinity (lower KM) but lower kcat, may benefit from adjusted bioprocess parameters—such as lower substrate loading or continuous feeding—to exploit this binding advantage. This scenario is directly supported by the kinetic and substrate‑acceptance data in Section 3, Evidence Items 1, 2, and 5.

Chemical Hydrolysis to 3‑Hydroxypropionic Acid with Tunable Deprotection Kinetics

Ethyl 3‑(acetyloxy)propanoate serves as a protected, latent form of 3‑HP that can be liberated by sequential or simultaneous ester and acetate hydrolysis. Based on class‑level alkaline hydrolysis trends, the ethyl ester hydrolyses at an intermediate rate—faster than butyl but slower than methyl [2]—offering a practical balance between shelf stability and timely deprotection during downstream processing. This hydrolysis rate hierarchy, while inferred from alkyl acetate/propionate series data rather than measured on 3‑APs directly, provides a rational basis for selecting the ethyl congener when neither the most labile (methyl) nor the most recalcitrant (butyl) ester is optimal for a given process timeline.

Enzyme Engineering and Directed Evolution Campaigns Targeting BVMO Substrate Scope

The molecular docking evidence showing that Trp289 mediates productive binding of ethyl levulinate—but that the binding pose is approximately 30‑fold less favourable than butyl levulinate [1]—identifies a specific structural handle for rational mutagenesis. Research groups aiming to improve BVMO catalytic efficiency toward smaller alkyl levulinates can use ethyl levulinate as a screening substrate because it already exhibits a productive, Trp289‑stabilised binding mode distinguishable from the non‑productive methyl binding mode. Ethyl 3‑(acetyloxy)propanoate thus holds value not merely as a product but as a tool compound for enzyme development, a role the methyl congener cannot fulfil given its complete lack of enzyme turnover.

Synthetic Intermediate for 3‑HP‑Derived Polymers and Fine Chemicals via Orthogonal Deprotection

The dual‑ester architecture of ethyl 3‑(acetyloxy)propanoate—containing both an ethyl carboxylate and an acetate ester—enables sequential deprotection strategies. The acetate group can be selectively cleaved under mild basic or enzymatic conditions to yield ethyl 3‑hydroxypropanoate, a valuable chiral building block and polyketide precursor [2], while preserving the ethyl ester for subsequent transformations. This orthogonal reactivity, combined with the intermediate hydrolytic lability inferred from class‑level ester kinetics, makes the compound a versatile junction molecule in multi‑step syntheses where the methyl analog would be too labile and the butyl analog insufficiently reactive.

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